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Compound of Interest

Compound Name: 4-Hydroxy-6-methylquinoline

Cat. No.: B1583873

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Hydroxy-6-methylquinoline, a quinoline derivative of significant interest in medicinal
chemistry and materials science. This document is intended for researchers, scientists, and
drug development professionals, offering in-depth analysis and field-proven insights into the
nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this
compound.

Introduction: The Significance of 4-Hydroxy-6-
methylquinoline

Quinoline and its derivatives are a cornerstone in heterocyclic chemistry, renowned for their
broad spectrum of biological activities and diverse applications. 4-Hydroxy-6-
methylquinoline, in particular, serves as a crucial scaffold in the synthesis of novel therapeutic
agents. The strategic placement of the hydroxyl and methyl groups on the quinoline core
significantly influences its electronic properties and biological interactions, making a thorough
spectroscopic characterization essential for its application and further development.

The tautomeric nature of 4-hydroxyquinolines, existing in equilibrium between the enol (4-
hydroxyquinoline) and keto (quinolin-4-one) forms, adds a layer of complexity to their
spectroscopic analysis. Understanding this equilibrium is paramount for interpreting the data
accurately.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

For 4-Hydroxy-6-methylquinoline, both *H and 3C NMR provide invaluable information about

its molecular framework.

'H NMR Spectroscopy

The *H NMR spectrum of 4-Hydroxy-6-methylquinoline in DMSO-de typically exhibits a set of

well-resolved signals corresponding to the aromatic protons, the methyl group, and the

exchangeable hydroxyl proton.

Table 1: *H NMR Spectroscopic Data for 4-Hydroxy-6-methylquinoline in DMSO-de (400

MHz)

Chemical Shift ()

Multiplicity Integration Assignment
ppm
11.7 brs 1H -OH
7.87 S 1H H-5
7.84 dd, J=5.9, 7.3Hz 1H H-8
7.41-7.49 m 2H H-2, H-7
5.99 dd,J=1.2,7.3Hz 1H H-3
2.40 S 3H -CHs

Note: Data sourced from ChemicalBook[1].

Interpretation and Experimental Causality:

e Solvent Choice: DMSO-ds is a common choice for quinoline derivatives due to its excellent

dissolving power and its ability to slow down the exchange rate of labile protons (like -OH),

often allowing for their observation in the spectrum. The broad singlet at 11.7 ppm is

characteristic of a hydroxyl proton involved in hydrogen bonding, a key feature of the

guinolin-4-one tautomer.
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o Aromatic Region: The signals in the aromatic region (7.41-7.87 ppm) are consistent with the
substituted quinoline ring system. The singlet at 7.87 ppm is assigned to H-5, which is
deshielded by the adjacent nitrogen atom and lacks ortho-coupling partners. The complex
multiplet between 7.41-7.49 ppm arises from the overlapping signals of H-2 and H-7. The
doublet of doublets at 7.84 ppm corresponds to H-8, showing coupling to neighboring
protons.

 Vinyl Proton: The downfield signal at 5.99 ppm is assigned to the vinyl proton H-3 of the
quinolin-4-one tautomer. Its multiplicity (dd) indicates coupling to both H-2 and the nitrogen
atom.

o Methyl Group: The singlet at 2.40 ppm with an integration of 3H is unambiguously assigned
to the methyl group at the C-6 position.

Experimental Protocol: tH NMR Acquisition

e Sample Preparation: Dissolve 5-10 mg of 4-Hydroxy-6-methylquinoline in approximately
0.7 mL of high-purity DMSO-ds. Ensure the sample is fully dissolved, using gentle vortexing if
necessary.

e Instrument Setup:
o Use a standard 5 mm NMR tube.
o Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
o Lock the spectrometer on the deuterium signal of DMSO-de.
o Shim the magnetic field to achieve optimal resolution.

e Acquisition Parameters:

o

Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

[¢]

Use a standard 90° pulse angle.

[e]

Set the acquisition time to at least 2 seconds.
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o Employ a relaxation delay of 2-5 seconds to ensure accurate integration.

o Acquire a sufficient number of scans (typically 16 or 32) to obtain a good signal-to-noise
ratio.

» Data Processing:

[e]

Apply a Fourier transform to the Free Induction Decay (FID).

o

Phase the spectrum correctly.

[¢]

Calibrate the chemical shift scale using the residual solvent peak of DMSO-de (6 2.50
ppm) as a reference.

[¢]

Integrate all signals.

3C NMR Spectroscopy

Obtaining a definitive experimental 13C NMR spectrum for 4-Hydroxy-6-methylquinoline can
be challenging. However, based on data from analogous quinolone derivatives and
computational predictions, the expected chemical shifts can be reliably estimated.

Table 2: Predicted 13C NMR Chemical Shifts for 4-Hydroxy-6-methylquinoline
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Chemical Shift (8) ppm Assighment
~178 C-4
~145 C-8a
~138 C-6
~132 C-8
~125 C-4a
~123 C-5
~118 C-7
~115 C-2
~109 C-3
~21 -CHs

Note: These are predicted values based on the analysis of similar quinoline structures.
Experimental verification is recommended.

Interpretation and Field Insights:

e Carbonyl Carbon: The most downfield signal, expected around 178 ppm, is characteristic of
the C-4 carbon in the quinolin-4-one tautomer, confirming the predominance of this form in
solution.

o Aromatic Carbons: The aromatic carbons of the quinoline ring are expected to resonate in
the range of 115-145 ppm. The carbon bearing the methyl group (C-6) and the carbon
adjacent to the nitrogen in the carbocyclic ring (C-8a) are typically found at the lower field
end of this range.

e Vinyl Carbons: The C-2 and C-3 carbons of the heterocyclic ring are expected at higher field
strengths compared to the other aromatic carbons.

o Methyl Carbon: The methyl carbon will give a characteristic signal at a high field, typically
around 21 ppm.
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Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a
molecule. For 4-Hydroxy-6-methylquinoline, the IR spectrum is expected to show
characteristic absorptions for the O-H, N-H, C=0, C=C, and C-H bonds.

Table 3: Expected Characteristic IR Absorptions for 4-Hydroxy-6-methylquinoline

Wavenumber (cm~?) Intensity Assignment

O-H and N-H stretching

3400-3200 Broad

(hydrogen-bonded)
3100-3000 Medium Aromatic C-H stretching
2950-2850 Medium Aliphatic C-H stretching (-CHs)

C=0 stretching (amide | band
~1660 Strong o

of quinolin-4-one)
1620-1580 Medium-Strong C=C stretching (aromatic ring)
~1500 Medium C=C stretching (aromatic ring)

Interpretation and Expert Analysis:

e The presence of a broad absorption band in the 3400-3200 cm~* region is a strong indication
of the presence of both O-H and N-H groups involved in intermolecular hydrogen bonding,
which is consistent with the quinolin-4-one tautomer in the solid state.

e The strong absorption around 1660 cm~* is a key diagnostic peak for the carbonyl group of
the quinolin-4-one form.

e The multiple bands in the 1620-1500 cm~1 region are characteristic of the C=C stretching
vibrations within the quinoline ring system.

e The absorptions in the 3100-3000 cm~* and 2950-2850 cm~! regions correspond to the
aromatic and aliphatic C-H stretching vibrations, respectively.
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Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its structural confirmation.

Table 4. Mass Spectrometry Data for 4-Hydroxy-6-methylquinoline

m/z Interpretation

159 [M]*, Molecular lon

Note: Data sourced from ChemicalBook[1].
Fragmentation Pattern and Mechanistic Insights:

The fragmentation of 4-hydroxyquinolines upon electron ionization typically proceeds through
characteristic pathways. For 4-Hydroxy-6-methylquinoline, the following fragmentation is
expected:

e Loss of CO: A primary fragmentation pathway for quinolones is the loss of a neutral carbon
monoxide (CO) molecule from the molecular ion, leading to a fragment ion at m/z 131. This
is a common fragmentation for cyclic ketones and lactams.

e Loss of HCN: Subsequent fragmentation of the quinoline ring can involve the loss of
hydrogen cyanide (HCN), a characteristic fragmentation for nitrogen-containing heterocyclic
compounds.

Experimental Protocol: Mass Spectrometry Analysis

A robust protocol for the analysis of quinoline derivatives by mass spectrometry is crucial for
obtaining reliable data.

o Sample Introduction: The sample can be introduced via direct infusion or coupled with a
chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC)
for complex mixtures.

¢ lonization Method:
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o Electron lonization (El): Suitable for GC-MS, provides detailed fragmentation patterns.

o Electrospray lonization (ESI): Ideal for LC-MS, typically results in a prominent protonated
molecule [M+H]*, which is then subjected to tandem mass spectrometry (MS/MS) for
fragmentation analysis.

o Mass Analyzer: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap,
is recommended for accurate mass measurements, which can confirm the elemental
composition of the parent and fragment ions.

Synthesis of 4-Hydroxy-6-methylquinoline: The
Conrad-Limpach-Knorr Reaction

A common and effective method for the synthesis of 4-hydroxyquinolines is the Conrad-
Limpach-Knorr reaction. This involves the condensation of an aniline with a -ketoester,
followed by cyclization at high temperatures. For 4-Hydroxy-6-methylquinoline, the synthesis
would typically involve the reaction of p-toluidine with diethyl malonate. Understanding the
synthetic route provides context for potential impurities and side products that might be
observed in the spectroscopic analysis.

Visualization of Key Concepts

To aid in the understanding of the spectroscopic data and experimental workflows, the following
diagrams are provided.

Molecular Structure and Atom Numbering
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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